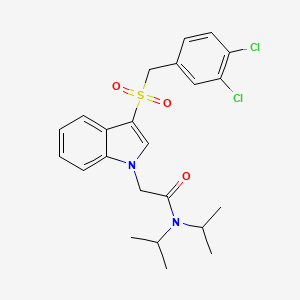

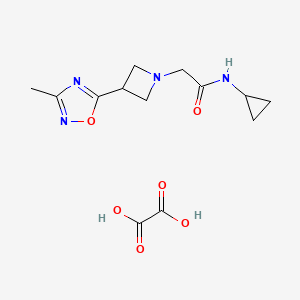

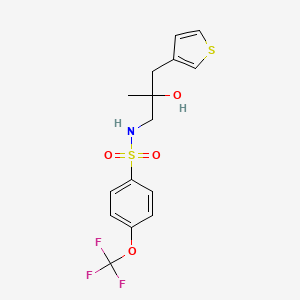

2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different group to the molecule. The exact synthesis would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group would likely contribute to the aromaticity of the compound, while the sulfonyl and dichlorobenzyl groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. The indole group is known to undergo electrophilic substitution reactions, while the sulfonyl group can participate in a variety of reactions including nucleophilic substitution and elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the specific functional groups present and their arrangement in the molecule .Scientific Research Applications

Synthesis Techniques

- The compound is associated with the synthesis of sulfonated indoles and related derivatives, which are crucial in medicinal chemistry and drug discovery. For example, KI/H2O2-mediated 2-sulfonylation of substituted indoles, including similar structures, has been established as a rapid and efficient method for producing 2-sulfonylation products from readily available sulfur sources in good to excellent yields. This technique highlights the compound's relevance in synthesizing biologically active molecules, where sulfonamide functionalities play a significant role (Zhang et al., 2018).

Antimicrobial Properties

- Indole derivatives bearing sulfonamide moieties, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise as antimicrobial agents, indicating the potential of such structures in the development of new therapeutic agents to combat bacterial and fungal infections (Darwish et al., 2014).

Cancer Detection and Therapy

- Indole-based sulfonamide derivatives have also been explored for their applications in cancer detection and therapy. A study developed a water-soluble near-infrared dye with sulfonamide groups for optical imaging in cancer detection. This research underscores the potential use of such compounds in developing molecular-based beacons for identifying and targeting cancer cells, providing a non-invasive approach to cancer diagnosis and treatment (Pham et al., 2005).

Antitumor Activity

- The structural motif of sulfonamides, similar to the one present in the compound, has been identified in molecules showing significant antitumor activity. Research in this area has led to the discovery of compounds that can inhibit cancer cell growth, pointing towards the compound's potential in contributing to the development of new anticancer drugs (Owa et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a3,4-dichlorobenzylsulfonyl group , which suggests that it may interact with proteins or enzymes that have affinity for this functional group. The exact role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The presence of the 3,4-dichlorobenzylsulfonyl group may also suggest potential electrophilic substitution reactions .

Properties

IUPAC Name |

2-[3-[(3,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26Cl2N2O3S/c1-15(2)27(16(3)4)23(28)13-26-12-22(18-7-5-6-8-21(18)26)31(29,30)14-17-9-10-19(24)20(25)11-17/h5-12,15-16H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAGOGDOUADTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2997083.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)